L-Leucyl-L-prolyl-L-prolyl-L-leucine

Catalog No.
S14794836
CAS No.
506415-51-6
M.F
C22H38N4O5
M. Wt
438.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucyl-L-prolyl-L-prolyl-L-leucine

CAS Number

506415-51-6

Product Name

L-Leucyl-L-prolyl-L-prolyl-L-leucine

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C22H38N4O5

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C22H38N4O5/c1-13(2)11-15(23)20(28)26-10-6-8-18(26)21(29)25-9-5-7-17(25)19(27)24-16(22(30)31)12-14(3)4/h13-18H,5-12,23H2,1-4H3,(H,24,27)(H,30,31)/t15-,16-,17-,18-/m0/s1

InChI Key

WPKLEYVMEUKRJW-XSLAGTTESA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)N

L-Leucyl-L-prolyl-L-prolyl-L-leucine is a pentapeptide composed of five amino acids: two leucine residues and three proline residues. Its chemical formula is C22H38N4O5C_{22}H_{38}N_{4}O_{5} and it is classified under the category of peptides, which are short chains of amino acids linked by peptide bonds. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in various fields such as biochemistry, pharmacology, and materials science .

  • Oxidation: The peptide can be oxidized, particularly if it contains reactive side chains. For example, oxidation can convert certain amino acid residues to their corresponding carbonyl forms.
  • Reduction: Reduction reactions may target peptide bonds or functional groups within the peptide structure.
  • Substitution: The amino acid residues can be substituted with other functional groups or modified amino acids, altering the peptide's properties and biological activities.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acylating agents for substitution.

L-Leucyl-L-prolyl-L-prolyl-L-leucine exhibits several biological activities that make it significant for research:

  • Cell Signaling: It may play a role in cellular signaling pathways by interacting with specific receptors or enzymes.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, indicating its utility in developing new therapeutic agents.
  • Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory properties, which could have implications in treating various inflammatory conditions .

The synthesis of L-Leucyl-L-prolyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes:

  • Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
  • Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
  • Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
  • Cleavage: The completed peptide is cleaved from the resin using strong acids .

L-Leucyl-L-prolyl-L-prolyl-L-leucine has several applications across different fields:

  • Pharmaceutical Research: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
  • Biotechnology: Used in the development of peptide-based materials and drug formulations.
  • Chemical Research: Serves as a model compound for studying peptide synthesis and chemical reactivity.

Studies on L-Leucyl-L-prolyl-L-prolyl-L-leucine's interactions reveal its capacity to bind with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, influencing cellular responses. For instance, research indicates that this peptide can affect membrane potentials in cells, suggesting a role in ion transport mechanisms .

Several compounds share structural similarities with L-Leucyl-L-prolyl-L-prolyl-L-leucine. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
L-Leucyl-L-leucineTwo leucine residuesSimpler structure; less complex than L-Leucyl-L-prolyl-L-prolyl-L-leucine
L-Prolyl-L-leucineOne proline and one leucineFewer amino acids; different biological activity
Glycyl-L-leucylGlycine and leucineContains glycine; potentially different reactivity
L-AlanylleucylAlanine and leucineVariation in amino acid composition affects properties

L-Leucyl-L-prolyl-L-prolyl-L-leucine stands out due to its dual leucine residues combined with two proline residues, which may influence its folding and biological activity differently than the other compounds listed .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

438.28422033 g/mol

Monoisotopic Mass

438.28422033 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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